1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Overview
Description
“1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” is a solid substance with a white or light yellow crystalline appearance . It has a special smell and exhibits relatively good solubility when dissolved in some organic solvents, such as ethanol, diethyl ether, and dichloromethane .
Synthesis Analysis
The synthesis of “1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” involves various methods. One common method is by reacting p-dichloroquinoline with formaldehyde . For specific preparation steps, reference may be made to relevant organic synthesis literatures or patents .Molecular Structure Analysis
The molecular structure of “1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” is represented by the InChI code1S/C11H9NO2/c1-12-10-5-3-2-4-8 (10)6-9 (7-13)11 (12)14/h2-7H,1H3
. Chemical Reactions Analysis
The compound has been used in the synthesis of various organic compounds, such as drugs, dyes, and pesticides . It can also be used as a ligand for certain catalysts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.2 . It has a density of 1.321, a melting point of 215℃, a boiling point of 326.6±41.0 °C (Predicted), and a flash point of 149.7°C . It also has a vapor pressure of 0.000214mmHg at 25°C and a refractive index of 1.671 .Scientific Research Applications
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Organic Synthesis
- Summary of the Application : 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is an important intermediate compound used in the field of organic synthesis . It can be used to synthesize various organic compounds .
- Results or Outcomes : The outcomes would also depend on the specific organic compound being synthesized. The compound can be used to create a wide range of organic compounds, enhancing the versatility and scope of organic synthesis .
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Medicinal Chemistry
- Summary of the Application : This compound has been used in the synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against the acetylcholinesterase enzyme . This research is particularly relevant to Alzheimer’s disease (AD), a worldwide mental disorder manifested with dementia symptoms .
- Methods of Application : A group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and properly characterized . Their biological evaluation in inhibiting acetylcholinesterase enzyme (AChE), was evaluated by the in-house gas chromatography method .
- Results or Outcomes : The synthesized carboxamides showed a strong potency in inhibiting AChE . Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM) . For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model . Interestingly compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil .
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Dye Synthesis
- Summary of the Application : This compound can be used in the synthesis of various dyes . Dyes synthesized from this compound could potentially have unique color properties or improved stability.
- Results or Outcomes : The outcomes would also depend on the specific dye being synthesized. The compound can be used to create a wide range of dyes, enhancing the versatility and scope of dye synthesis .
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Pesticide Synthesis
- Summary of the Application : This compound can be used in the synthesis of various pesticides . Pesticides synthesized from this compound could potentially have improved effectiveness or selectivity.
- Results or Outcomes : The outcomes would also depend on the specific pesticide being synthesized. The compound can be used to create a wide range of pesticides, enhancing the versatility and scope of pesticide synthesis .
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Catalyst Ligand
- Summary of the Application : This compound can be used as a ligand for certain catalysts . Catalysts synthesized from this compound could potentially have improved effectiveness or selectivity.
- Results or Outcomes : The outcomes would also depend on the specific catalyst being synthesized. The compound can be used to create a wide range of catalysts, enhancing the versatility and scope of catalyst synthesis .
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Drug Synthesis
- Summary of the Application : This compound can be used in the synthesis of various drugs . Drugs synthesized from this compound could potentially have unique therapeutic properties or improved stability.
- Results or Outcomes : The outcomes would also depend on the specific drug being synthesized. The compound can be used to create a wide range of drugs, enhancing the versatility and scope of drug synthesis .
Safety And Hazards
During use or storage, care should be taken to avoid contact with strong oxidants and other substances to prevent dangerous reactions . It may be irritating to the eyes, skin, and respiratory tract, so appropriate personal protective equipment such as safety glasses, gloves, and respiratory protection should be worn during operation .
properties
IUPAC Name |
1-methyl-2-oxoquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCCKYFFMSHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406782 | |
Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
CAS RN |
67735-60-8 | |
Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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